

In-Depth Technical Guide: 4-Benzylamino-3-nitropyridine (CAS 100306-70-5)

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Compound of Interest

Compound Name: 4-Benzylamino-3-nitropyridine

Cat. No.: B010364

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Benzylamino-3-nitropyridine** (CAS: 100306-70-5), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on its specific biological activities, this document focuses on its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological relevance based on the known activities of the broader class of nitropyridine derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound.

Chemical and Physical Properties

4-Benzylamino-3-nitropyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with a benzylamino group at the 4-position and a nitro group at the 3-position. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of **4-Benzylamino-3-nitropyridine**

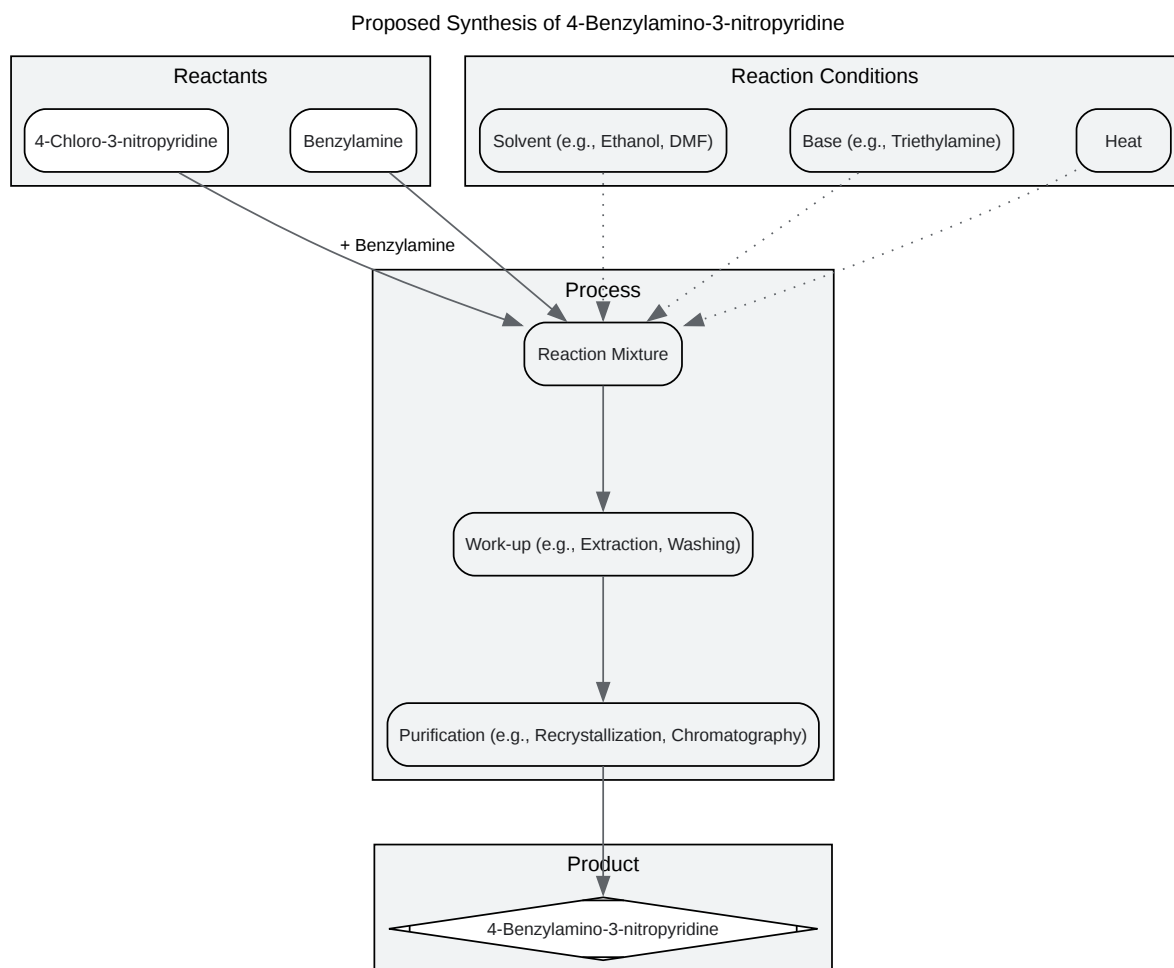
Property	Value	Source
CAS Number	100306-70-5	PubChem[1]
Molecular Formula	C ₁₂ H ₁₁ N ₃ O ₂	PubChem[1]
Molecular Weight	229.23 g/mol	PubChem[1]
IUPAC Name	N-benzyl-3-nitropyridin-4-amine	PubChem[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)CNC2=C(C=NC=C2)--INVALID-LINK--[O-]</chem>	PubChem[1]
InChI Key	MEVVLVNFFGTNKY-UHFFFAOYSA-N	PubChem[1]
Storage Temperature	2-8°C	---

Synthesis of 4-Benzylamino-3-nitropyridine

While specific literature detailing the synthesis of **4-Benzylamino-3-nitropyridine** is scarce, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitropyridine, with benzylamine. This reaction is a common and well-established method for the preparation of N-substituted aminopyridines.

Proposed Synthetic Workflow

The proposed synthesis is a one-step reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by the amino group of benzylamine. The nitro group at the 3-position activates the ring towards nucleophilic attack, facilitating the reaction.



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Caption: Proposed synthetic workflow for **4-Benzylamino-3-nitropyridine**.

Detailed Experimental Protocol

This protocol is a general procedure based on analogous reactions and may require optimization.

Materials:

- 4-Chloro-3-nitropyridine
- Benzylamine
- Anhydrous ethanol (or N,N-Dimethylformamide)
- Triethylamine
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol, add benzylamine (1.1 eq) and triethylamine (1.2 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure **4-Benzylamino-3-nitropyridine**.

Potential Biological Significance and Signaling Pathways

Direct biological data for **4-Benzylamino-3-nitropyridine** is not readily available in the public domain. However, the nitropyridine scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Nitropyridine derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.

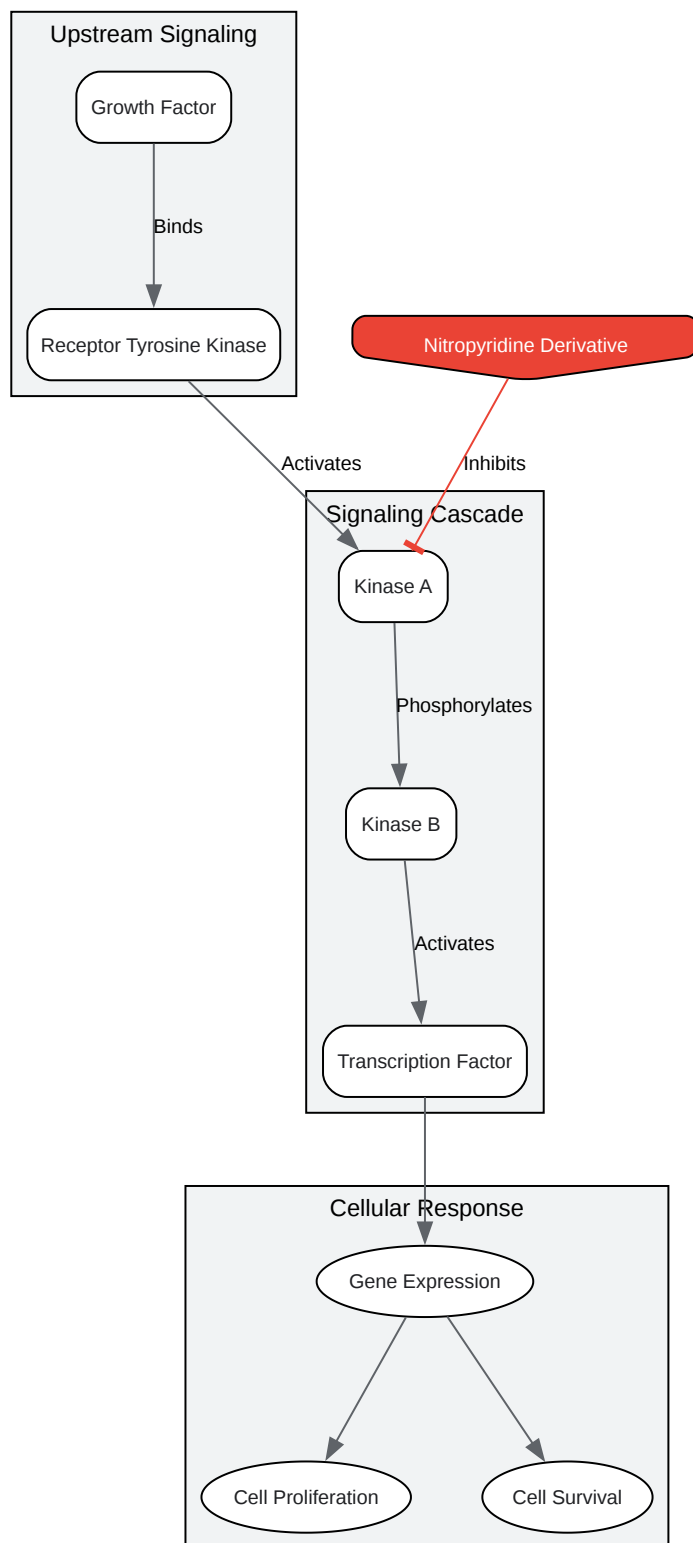
The nitro group in such compounds can be a key feature for their mechanism of action. In some cases, it can be bio-reduced in hypoxic environments, a characteristic exploited in the development of hypoxia-activated prodrugs for cancer therapy. Furthermore, the amino- and nitro-substituted pyridine ring can act as a scaffold for designing kinase inhibitors, a major class of therapeutic agents.

Given the structural similarities to known bioactive molecules, it is plausible that **4-Benzylamino-3-nitropyridine** could be investigated for its potential to modulate various signaling pathways. For instance, many kinase inhibitors target pathways crucial for cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Hypothetical Signaling Pathway of Interest

The following diagram illustrates a hypothetical scenario where a nitropyridine derivative could act as a kinase inhibitor, a common mechanism for compounds with this scaffold.

Hypothetical Kinase Inhibition by a Nitropyridine Derivative

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Caption: Hypothetical inhibition of a kinase signaling pathway by a nitropyridine derivative.

Conclusion and Future Directions

4-Benzylamino-3-nitropyridine is a chemical compound with established physical and chemical properties but limited publicly available biological data. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation. Based on the known bioactivities of the nitropyridine class of molecules, this compound represents an interesting candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. Future research should focus on the biological evaluation of **4-Benzylamino-3-nitropyridine** in relevant in vitro and in vivo models to elucidate its potential pharmacological profile and mechanism of action.

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References

- 1. 4-Benzylamino-3-nitropyridine | C₁₂H₁₁N₃O₂ | CID 4125137 - PubChem [pubchem.ncbi.nlm.nih.gov]
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